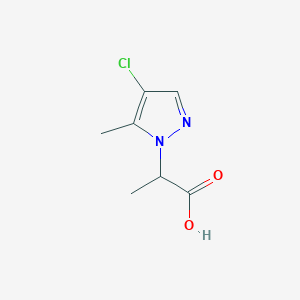
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Physical And Chemical Properties Analysis
“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a stable compound under normal temperature and pressure . It has a melting point of approximately 107-109°C .
Applications De Recherche Scientifique
Antimicrobial Potential
Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have been shown to exhibit significant antimicrobial properties . This suggests that our compound of interest could potentially be synthesized into derivatives that act against a variety of microbial infections, offering a new avenue for antibiotic drug development.
Anti-Tubercular Activity
The structural motif present in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is reminiscent of compounds that have demonstrated efficacy against Mycobacterium tuberculosis . This indicates a promising application in the treatment of tuberculosis, where the compound could serve as a lead structure for the development of new anti-tubercular agents.
Antileishmanial and Antimalarial Evaluation
Derivatives of imidazole and pyrazole compounds have been evaluated for their effectiveness against parasitic diseases such as leishmaniasis and malaria . The compound could be explored for its potential to inhibit the growth of parasites responsible for these diseases, contributing to the global fight against these persistent health threats.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share a common heterocyclic backbone with pyrazole-based compounds, have been found to possess anti-inflammatory and analgesic activities . This points to the possibility that “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” could be utilized in the development of new medications to manage pain and inflammation.
Cancer Treatment
The presence of heterocyclic compounds like imidazole and pyrazole in various cancer treatment drugs highlights the potential of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” in oncology . Research could focus on synthesizing analogs that target specific cancer cells or pathways, offering targeted therapies with fewer side effects.
Drug Synthesis and Chemical Biology
The compound’s structure is conducive to chemical modifications, making it a valuable synthon in drug synthesis . It could be used to create a diverse array of pharmacologically active molecules, contributing to the field of chemical biology and the discovery of new therapeutic agents.
Safety And Hazards
When handling “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, it is advised to avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Propriétés
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFPPNAZPLJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

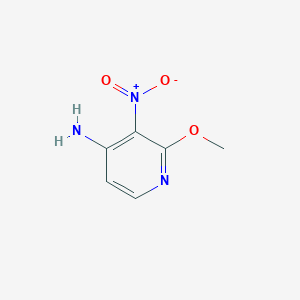
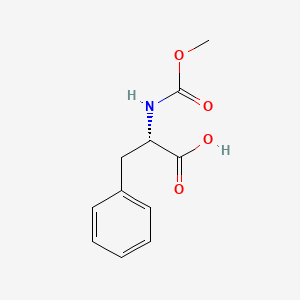
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)
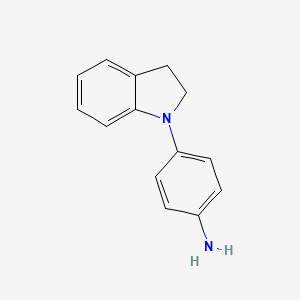
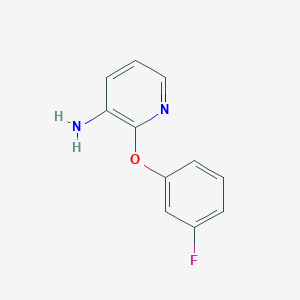

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)

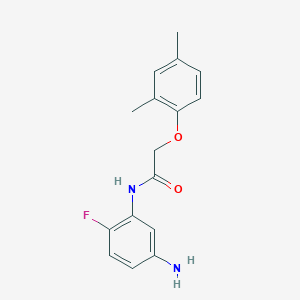

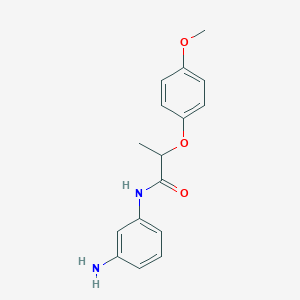
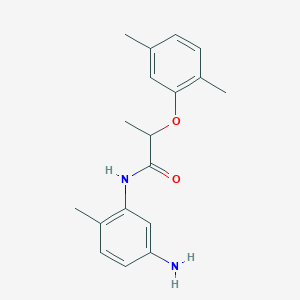
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)
